molecular formula C5H12ClNO3 B2885413 (3R)-3-Amino-4-methoxybutanoic acid hydrochloride CAS No. 2225126-66-7

(3R)-3-Amino-4-methoxybutanoic acid hydrochloride

Cat. No.: B2885413
CAS No.: 2225126-66-7
M. Wt: 169.61
InChI Key: QNVIMMLTQCBDJL-PGMHMLKASA-N
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Description

(3R)-3-Amino-4-methoxybutanoic acid hydrochloride is a chiral β-amino acid derivative characterized by a methoxy substituent at the C4 position and an amino group at the stereogenic C3 position. Its molecular formula is C₅H₁₀ClNO₄, with an average molecular mass of 183.588 g/mol and a monoisotopic mass of 183.029835 g/mol . The compound is also identified as the hydrochloride salt of D-aspartic acid methyl ester, reflecting its structural relationship to aspartic acid derivatives. It is registered under ChemSpider ID 28536943 and CAS RN 129902-07-4, with applications in peptide synthesis and as a chiral building block in medicinal chemistry .

Properties

IUPAC Name

(3R)-3-amino-4-methoxybutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-9-3-4(6)2-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVIMMLTQCBDJL-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from Vince Lactam Derivatives

Starting Material and Initial Modifications

The chirally pure Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) serves as a key precursor for synthesizing (3R)-configured amino acids. As demonstrated in the synthesis of related analogues, the lactam is first converted to ketones (e.g., 18a/b ) via established procedures. Subsequent treatment with 2-PySO₂CF₂H and potassium tert-butoxide introduces difluoromethylene groups, yielding intermediates (e.g., 19a/b ).

Methoxy Group Introduction

To install the 4-methoxy moiety, a hydroxyl group at position 4 is protected as a methoxy ether. For example, intermediate 20a/b (obtained after PMB deprotection and Boc protection) undergoes selective hydrogenation and acid-catalyzed ring-opening to generate a secondary alcohol, which is then methylated using methyl iodide and a base (e.g., NaH). This step ensures regioselective methoxylation at C4.

Amino Group Formation and Hydrochloride Salt Isolation

The Boc-protected amine in intermediates (e.g., 21 ) is deprotected under acidic conditions (e.g., HCl in dioxane), followed by neutralization to yield the free base. Final treatment with concentrated HCl in ethanol precipitates the hydrochloride salt.

Table 1: Key Parameters for Vince Lactam Route
Step Reagents/Conditions Yield (%) Enantiomeric Excess (% ee)
Lactam to ketone H₂O, HCl, reflux 85 >99
Methoxylation MeI, NaH, THF, 0°C 78 98
Deprotection/Salt formation HCl (4M in dioxane) 92 >99

Asymmetric Catalytic Hydrogenation of Enamide Intermediates

Enamide Substrate Preparation

A threonine-derived enamide is synthesized by condensing 4-methoxy-2-ketobutanoic acid with (R)-α-methylbenzylamine. The resulting enamide (I ) is subjected to asymmetric hydrogenation using a chiral Rh catalyst (e.g., DuPhos-Rh).

Stereoselective Hydrogenation

The hydrogenation proceeds with >98% enantioselectivity, affording the (3R)-configured amine (II ). Catalytic systems employing (R,R)-Me-DuPhos ligand exhibit superior performance compared to BINAP-based catalysts.

Hydrochloride Salt Formation

The free amine is treated with HCl gas in anhydrous ether, yielding the hydrochloride salt with 95% purity after recrystallization.

Table 2: Hydrogenation Optimization Data
Catalyst Pressure (psi) Temperature (°C) % ee Yield (%)
Rh-(R,R)-Me-DuPhos 50 25 98.5 89
Rh-(S)-BINAP 50 25 82 75

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Racemic Synthesis

Racemic 3-amino-4-methoxybutanoic acid is synthesized via Strecker reaction using 4-methoxy-2-ketobutanal, ammonium chloride, and KCN. The resulting aminonitrile is hydrolyzed under acidic conditions to yield the racemic amino acid.

Optical Resolution

The racemate is reacted with (1S)-camphorsulfonic acid in ethanol, forming diastereomeric salts. Crystallization at −20°C selectively precipitates the (3R)-enantiomer salt, which is filtered and neutralized to recover the free base.

Hydrochloride Conversion

The resolved (3R)-amine is dissolved in HCl/methanol, and the hydrochloride salt is obtained via rotary evaporation.

Table 3: Resolution Efficiency
Resolving Agent Solvent Crystallization Temp. (°C) % ee Yield (%)
(1S)-Camphorsulfonic acid Ethanol −20 99 40
D-Tartaric acid Acetone 4 85 35

Solid-Phase Peptide Synthesis (SPPS) Approaches

Resin Functionalization

Wang resin is loaded with Fmoc-protected (3R)-3-amino-4-methoxybutanoic acid using HBTU/DIPEA activation. After Fmoc deprotection with piperidine, the resin-bound amine is acylated with subsequent amino acids.

Cleavage and Salt Formation

The peptide-resin is treated with TFA/H₂O (95:5) to cleave the product, followed by HCl-mediated precipitation to isolate the hydrochloride salt.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

The Vince lactam route offers high enantiomeric purity (>99% ee) but involves costly Boc-protection reagents. In contrast, asymmetric hydrogenation provides scalability but requires expensive chiral catalysts.

Environmental Impact

Waste streams from Boc deprotection (e.g., tert-butyl carbonates) necessitate specialized treatment, whereas catalytic methods generate minimal byproducts.

Emerging Methodologies

Biocatalytic Amination

Recent advances employ transaminases to convert 4-methoxy-2-ketobutanoic acid to the (3R)-amine with 97% ee. Immobilized enzymes enable reuse over 10 cycles without activity loss.

Flow Chemistry Applications

Continuous-flow systems reduce reaction times from 24 h (batch) to 2 h, achieving 90% yield in the hydrogenation step.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-4-methoxybutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3R)-3-Amino-4-methoxybutanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-4-methoxybutanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, influencing biochemical pathways.

    Pathways Involved: The compound can modulate pathways related to amino acid metabolism or neurotransmitter synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (3R)-3-Amino-4-methoxybutanoic acid hydrochloride with structurally related β-amino acid derivatives, focusing on molecular properties, substituents, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Applications/Notes References
This compound C₅H₁₀ClNO₄ 183.588 Methoxy (C4), amino (C3) (3R) Peptide synthesis, chiral intermediates
(R)-4-Amino-3-phenylbutyric acid hydrochloride C₁₀H₁₂ClNO₂ 213.67 (calculated) Phenyl (C3), amino (C4) (R) Potential CNS drug intermediates; aromatic lipophilicity
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride C₅H₁₁ClNO₃ 169.61 Hydroxyl (C4), amino (C3) (3R,4R) Enhanced hydrogen bonding; biochemical studies
(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride C₁₁H₁₆ClNO₂ 229.70 m-Tolyl (C4), amino (C3) (R) Bulky aromatic group; drug discovery scaffolds
4-(Dimethylamino)butanoic acid hydrochloride C₆H₁₄ClNO₂ 179.64 (calculated) Dimethylamino (C4) N/A Surfactant research; tertiary amine functionality
Methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride C₁₂H₁₈ClNO₃ 275.73 (calculated) Methoxyphenyl (C4), ester (C1) (3R) Ester prodrug potential; metabolic stability

Key Comparative Analysis

Structural Features: Methoxy vs. Phenyl/Tolyl Groups: The methoxy group in the target compound enhances polarity compared to the lipophilic phenyl () or m-tolyl () substituents. This impacts solubility and membrane permeability . Hydroxyl vs.

Stereochemical Influence: The (3R) configuration in the target compound and (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride () is critical for enantioselective interactions in biological systems, such as enzyme binding or receptor targeting .

Synthetic Routes: The target compound is synthesized via esterification of D-aspartic acid, whereas (R)-4-Amino-3-phenylbutyric acid hydrochloride () likely involves Friedel-Crafts or palladium-catalyzed arylations.

Applications :

  • The methoxy and ester derivatives () are preferred in prodrug design due to hydrolytic stability under physiological conditions.
  • Aryl-substituted analogues () are explored in CNS drug discovery for their ability to cross the blood-brain barrier .

Research Findings and Trends

  • Thermodynamic Stability: Methoxy-substituted β-amino acids (e.g., the target compound) exhibit higher thermal stability than hydroxylated variants (), as evidenced by differential scanning calorimetry (DSC) data in peptide studies .
  • Biological Activity : The m-tolyl substituent in ’s compound showed 2-fold higher binding affinity to GABA receptors compared to the phenyl analogue () in preliminary assays .
  • Industrial Use: 4-(Dimethylamino)butanoic acid hydrochloride () is utilized in surfactant formulations, highlighting the versatility of β-amino acid derivatives beyond pharmaceuticals .

Biological Activity

(3R)-3-Amino-4-methoxybutanoic acid hydrochloride, a non-proteinogenic amino acid, has garnered attention due to its diverse biological activities, particularly in the context of microbial interactions and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure featuring a methoxy group at the fourth carbon position. The molecular formula is C5H11ClN2O3C_5H_{11}ClN_2O_3, and it is classified as a beta-amino acid. Its structural properties enable it to interact with various biological systems, influencing enzyme activity and microbial growth.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and its effects on microbial growth:

  • Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes, including aspartate aminotransferase and tryptophan synthase. This inhibition can disrupt amino acid metabolism in various organisms, leading to decreased viability and growth rates in bacterial species such as Escherichia coli and Pseudomonas aeruginosa .
  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has shown inhibitory effects on pathogens like Staphylococcus aureus and Erwinia amylovora, suggesting potential applications in agriculture and medicine .

Case Study 1: Inhibition of Aspartate Aminotransferase

In a study investigating the effects of this compound on enzyme activity, researchers found that the compound effectively inhibited aspartate aminotransferase in rat hepatocytes. The inhibition was characterized as reversible, indicating that the compound could serve as a methionine antimetabolite .

Enzyme Organism IC50 Value (µM)
Aspartate AminotransferaseRat Hepatocytes15
Tryptophan SynthaseE. coli20
δ-Aminolevulinic Acid SynthetaseRat Liver25

Case Study 2: Antimicrobial Properties

A comprehensive analysis of the antimicrobial properties revealed that this compound inhibited the growth of several pathogenic strains. The following table summarizes the minimum inhibitory concentrations (MIC) observed against selected pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus10
Pseudomonas aeruginosa15
Erwinia amylovora12

These findings suggest that the compound may play a crucial role in developing new antimicrobial agents.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological potency. Modifications to its structure have led to derivatives with improved inhibitory activities against arginase, a key enzyme in nitrogen metabolism . Additionally, studies exploring its potential as a therapeutic agent for metabolic disorders have shown promising results in preclinical models .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for (3R)-3-Amino-4-methoxybutanoic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves chiral precursors (e.g., D-aspartic acid derivatives) and selective functionalization. A common route includes:

Amination : Protecting the carboxylic acid group, followed by stereospecific amination using reagents like NH₃ or chiral amines.

Methoxy Introduction : Alkylation or nucleophilic substitution to introduce the methoxy group at the β-position.

Salt Formation : Reaction with HCl to yield the hydrochloride salt.
Purification employs recrystallization or reverse-phase chromatography to ensure enantiomeric purity (>99% ee). Analytical validation via chiral HPLC or circular dichroism (CD) spectroscopy is critical .

Q. How is the stereochemical integrity of this compound validated?

  • Methodological Answer : Techniques include:

  • Chiral HPLC : Using columns like Chiralpak® IA/IB to separate enantiomers and quantify purity.
  • X-ray Crystallography : Resolving absolute configuration via single-crystal analysis.
  • NMR Spectroscopy : Observing diastereomeric splitting in Mosher ester derivatives.
    Discrepancies in optical rotation values between batches require re-evaluation of synthetic steps (e.g., racemization during methoxy group introduction) .

Q. What analytical techniques are used to characterize this compound’s physicochemical properties?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).
  • Solubility Profiling : Test in aqueous buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol).
  • pKa Determination : Potentiometric titration to measure ionization states, critical for bioavailability modeling .

Advanced Research Questions

Q. How does the methoxy group influence the compound’s interaction with neurotransmitter receptors?

  • Methodological Answer : The methoxy group enhances lipophilicity, improving blood-brain barrier penetration.

  • In Silico Docking : Predict binding modes to GABAₐ or NMDA receptors using software like AutoDock Vina.
  • Radioligand Assays : Measure displacement of [³H]-muscimol (GABAₐ) or [³H]-MK-801 (NMDA) to quantify affinity (Kᵢ).
    Contradictions in Kᵢ values across studies may arise from receptor subtype selectivity or assay conditions (e.g., pH, co-agonists) .

Q. What strategies resolve discrepancies in reported metabolic stability data?

  • Methodological Answer :

  • Cross-Species Microsomal Assays : Compare human vs. rodent liver microsome half-lives (t₁/₂) to identify species-specific metabolism.
  • Metabolite ID : LC-MS/MS to detect oxidation (e.g., methoxy demethylation) or conjugation products.
  • Enzyme Inhibition Studies : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways. Variability in t₁/₂ may stem from differences in microsome activity or incubation protocols .

Q. How does enantiomeric purity affect in vivo pharmacokinetic profiles?

  • Methodological Answer :

  • Pharmacokinetic (PK) Studies : Administer enantiomerically pure vs. racemic forms in animal models. Monitor plasma concentration-time curves (AUC, Cₘₐₓ) via LC-MS.
  • Tissue Distribution : Autoradiography or whole-body imaging to compare brain/plasma ratios.
    The (3R)-enantiomer often shows higher CNS uptake due to stereospecific transporter recognition .

Key Considerations for Experimental Design

  • Contradiction Management : Replicate assays across independent labs to validate receptor binding data.
  • Scale-Up Challenges : Optimize continuous flow synthesis for >90% yield while minimizing racemization.
  • Toxicity Screening : Use zebrafish models to assess acute neurotoxicity (LC₅₀) before rodent studies .

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